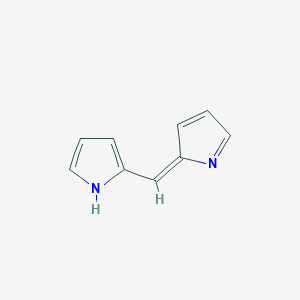

trans-Dipyrrin

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

(2E)-2-(1H-pyrrol-2-ylmethylidene)pyrrole |

InChI |

InChI=1S/C9H8N2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-7,10H/b9-7+ |

InChI Key |

OVTCUIZCVUGJHS-VQHVLOKHSA-N |

SMILES |

C1=CC(=CC2=CC=CN2)N=C1 |

Isomeric SMILES |

C1=C/C(=C\C2=CC=CN2)/N=C1 |

Canonical SMILES |

C1=CC(=CC2=CC=CN2)N=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Trans Dipyrrin Systems

Synthetic Pathways to trans-Dipyrrin Building Blocks and Meso-Substituted Derivatives for Porphyrin Synthesis

The creation of trans-A₂B₂- and related porphyrins often relies on the stepwise construction from dipyrrin (B1230570) precursors. This approach offers greater control and higher yields compared to mixed aldehyde condensations. mdpi.comnih.gov

The initial and critical step in many this compound syntheses is the formation of a dipyrromethane. This is typically achieved through the acid-catalyzed condensation of an aldehyde with a large excess of pyrrole (B145914). mdpi.comnih.govresearchgate.net The pyrrole serves as both the reactant and the solvent in this reaction. nih.gov

Commonly used acid catalysts include trifluoroacetic acid (TFA), propionic acid, and Lewis acids like BF₃·OEt₂. researchgate.netgoogle.com The reaction is generally conducted at room temperature. mdpi.comresearchgate.net For instance, the condensation of various substituted benzaldehydes with a significant excess of pyrrole (e.g., a 1:47 molar ratio) in the presence of TFA can yield the corresponding meso-substituted dipyrromethanes in high yields, ranging from 70% to 94%. mdpi.comnih.gov

While homogeneous acid catalysis is prevalent, heterogeneous solid acid catalysts and ionic liquids like [Hmim]BF₄ have also been employed to afford dipyrromethanes in moderate yields. researchgate.net The use of a large excess of pyrrole helps to suppress the formation of unwanted oligomeric byproducts such as tripyrranes and tetrapyrroles. nih.govresearchgate.net

| Aldehyde | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pentafluorobenzaldehyde | TFA | Pyrrole (excess) | 70-94 | mdpi.com |

| 4-Nitrobenzaldehyde | TFA | Pyrrole (excess) | 70-94 | mdpi.com |

| N,N-Diphenylaminobenzaldehyde | TFA | Pyrrole (excess) | 70-94 | mdpi.com |

| 4-Acetamidobenzaldehyde | TFA | Pyrrole (excess) | 75-92 | nih.gov |

| Various aromatic aldehydes | Cation exchange resin | Organic solvent | High | google.com |

Once the dipyrromethane is synthesized, the next step is its oxidation to the corresponding dipyrrin. A widely used and effective oxidizing agent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). wikipedia.orgrsc.orgrsc.org This oxidation is a crucial step in the synthesis of asymmetrically substituted porphyrins. mdpi.com For example, after the condensation of a dipyrromethane with a different aldehyde to form a porphyrinogen, oxidation with DDQ yields the final porphyrin. mdpi.com

Other oxidizing agents, such as p-chloranil, can also be used. wikipedia.org In some cases, oxidation can occur in the air without the need for a separate oxidizing agent, particularly when the reaction is heated. rsc.org The conversion of the dipyrromethane to the dipyrrin is characterized by the disappearance of the meso-proton signal in the ¹H-NMR spectrum. rsc.org This oxidation is fundamental for preparing stable dipyrrin ligands that can readily chelate with metal ions. researchgate.net

| Dipyrromethane Precursor | Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 5-Substituted Dipyrromethane | DDQ | Dichloromethane (B109758) | 5-Substituted Dipyrrin | mdpi.comwikipedia.org |

| Diiminodipyrromethane | DDQ | Stoichiometric amounts | Diiminodipyrrin | rsc.org |

| Dipyrromethane | p-Chloranil | - | Dipyrrin | wikipedia.org |

| Dipyrromethane substituted 3-pyrrolyl BODIPY | DDQ | CH₂Cl₂ at room temperature | α-dipyrrin 3-pyrrolyl BODIPY | rsc.org |

Post-functionalization offers a powerful strategy for modifying dipyrrin structures after the core has been assembled. This approach is particularly useful for introducing functionalities that might not be compatible with the initial condensation or oxidation steps. rsc.org A common method involves using a meso-pentafluorophenyl group as a versatile anchor. The para-fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the attachment of various groups like alcohols and thiocarbohydrates. rsc.orgworldscientific.com

This strategy has been successfully applied to tris(dipyrrinato) metal complexes, providing access to new compounds with potential applications in medicinal inorganic chemistry. rsc.org The concept of post-functionalization is not limited to a specific type of dipyrrin complex and has been shown to be applicable to other dipyrrinato metal complexes as well. rsc.org This method allows for the generation of a wide array of derivatives from a common intermediate, which is advantageous for creating libraries of compounds for various applications. worldscientific.com

Oxidation Strategies for Dipyrrin Formation [1, 2, 5]

Synthesis of Oligomeric and Multidentate this compound Derivatives for Complex Architectures

Beyond simple dipyrrins, there is significant interest in creating larger, more complex structures based on this motif. These include oligomeric chains and multidentate ligands capable of forming intricate coordination complexes. thieme-connect.comgrafiati.comthieme-connect.com

Linear and macrocyclic oligomers of dipyrrin units, particularly BODIPY (boron-dipyrromethene) complexes, have been developed. thieme-connect.comthieme-connect.com These oligomeric structures can exhibit sophisticated functions, such as the ability to recognize cationic guests. thieme-connect.comgrafiati.com The synthesis of these larger structures can be achieved through various self-assembly strategies. core.ac.uk For instance, a porphyrin bearing two dipyrrins in a trans arrangement has been synthesized as a building block for self-assembled oligomers with alternating porphyrin and dipyrrin units. google.com Macrocyclic dipyrrin oligomers, such as tetramers and pentamers connected by flexible linkers, have also been synthesized and can form multinuclear metal complexes. researchgate.net

Introducing additional ligating moieties into the dipyrrin skeleton creates multidentate ligands capable of forming a variety of novel complexes. thieme-connect.comgrafiati.comthieme-connect.comresearchgate.net For example, N₂Oₓ dipyrrin ligands have been synthesized that can form stable complexes with group 13 and 14 elements, which are otherwise difficult to prepare with standard N₂ dipyrrin ligands. thieme-connect.comthieme-connect.com These multidentate ligands can lead to complexes with unique structures and functions, such as guest recognition and stimuli-responsive behavior. thieme-connect.comthieme-connect.com The development of these ligands has expanded the coordination chemistry of dipyrrins, enabling the construction of functional supramolecular architectures, including helicates, macrocycles, cages, and porous coordination networks (metal-organic frameworks, MOFs). frontiersin.orgnih.gov

Linear and Cyclic Oligomerization Approaches

Scalable and Controlled Synthetic Routes for this compound Precursors

The efficient construction of this compound systems is critically dependent on the availability of high-purity precursors in substantial quantities. Dipyrromethanes are universally recognized as the foundational precursors for a vast array of dipyrrins and related macrocyclic compounds, including porphyrins. researchgate.net The development of scalable and controlled synthetic routes to access these vital intermediates has been a major focus of research, leading to methodologies that minimize waste, avoid difficult purifications, and prevent product scrambling.

Key advancements have centered on the acid-catalyzed condensation of pyrrole with aldehydes. researchgate.net Modern approaches have refined this classical method to enhance scalability, control, and environmental compatibility. Furthermore, methods for the selective functionalization of dipyrromethanes have been established to create advanced precursors for non-symmetrical systems.

One-Flask Synthesis Using Lewis Acid Catalysis

A significant refinement in dipyrromethane synthesis involves a one-flask procedure that utilizes a mild Lewis acid, such as Indium(III) chloride (InCl₃), with a large excess of pyrrole acting as both reactant and solvent. researchgate.net This method is conducted at room temperature and is notable for its operational simplicity and scalability. The process avoids the need for aqueous or organic extraction and chromatography, as the excess pyrrole can be removed and recovered. The desired 5-substituted dipyrromethane product is then isolated directly by crystallization. researchgate.net This streamlined approach has been successfully scaled to produce over 100 grams of 5-phenyldipyrromethane, demonstrating its industrial viability. researchgate.net

Table 1: Comparison of Catalysts in One-Flask Dipyrromethane Synthesis This table showcases various catalysts used in the one-flask condensation method for synthesizing dipyrromethanes, highlighting the versatility of acid catalysis in this key precursor reaction.

| Catalyst | Typical Aldehyde Reactant | Key Advantages | Reference |

| InCl₃ (Indium(III) chloride) | Aromatic Aldehydes | Mild conditions, high yield, scalable, no chromatography required | researchgate.net |

| Trifluoroacetic acid (TFA) | Aromatic Aldehydes | Commonly used, effective for synthesizing dipyrromethanes and trans-porphyrins | acs.orggoogle.com |

| Hydrochloric acid (HCl) | Aromatic Aldehydes | Inexpensive, used in "green" aqueous-methanolic systems, avoids scrambling | acs.org |

| Boric Acid | Aromatic Aldehydes | Innocuous, efficient catalyst for condensation in aqueous media | researchgate.net |

Environmentally Benign Aqueous-Based Synthesis

In a move towards more sustainable chemical processes, a large-scale "green" synthesis protocol has been developed. This method employs the condensation of an aldehyde with a dipyrromethane in a water-methanol solvent mixture, catalyzed by hydrochloric acid (HCl). acs.org A key advantage of this approach is the elimination of expensive and hazardous oxidizing agents like DDQ or chloranil, as well as large volumes of dry chlorinated solvents. acs.org The resulting trans-A₂B₂-porphyrins are formed in yields of 10-40% without evidence of acid-catalyzed scrambling, which simplifies the purification process. acs.org This methodology represents one of the most cost-effective and straightforward routes for obtaining pure, large-scale quantities of trans-substituted porphyrins from their dipyrromethane precursors. acs.org

Selective Monoacylation for Advanced Precursors

For the synthesis of sterically unhindered or asymmetrically substituted trans-porphyrins and related systems, a controlled, non-scrambling route starting with the selective monoacylation of dipyrromethanes has been developed. acs.orgresearchgate.net This multi-gram scale procedure involves reacting a dipyrromethane with a pyridyl thioester to yield a monoacyl dipyrromethane. acs.org This intermediate is a versatile precursor that can be reduced to the corresponding dipyrromethane-carbinol. The subsequent self-condensation of this carbinol is extremely rapid, occurring in under three minutes at room temperature, and produces the target trans-porphyrin in 16-28% yield. acs.orgresearchgate.net A crucial feature of this pathway is the complete absence of detectable scrambling, which allows for a simple purification process involving minimal chromatography. acs.org

Table 2: Research Findings on Monoacylation of Dipyrromethanes This table presents data on the synthesis of various monoacyl dipyrromethanes, demonstrating the wide scope and efficiency of this method for creating functionalized precursors.

| Dipyrromethane Reactant | Acylating Agent (Pyridyl Thioester) | Product | Yield | Key Finding | Reference |

| 5-Phenyldipyrromethane | S-Pyridyl 4-methylbenzothioate | 1-Acyl-5-phenyldipyrromethane | Good | Demonstrates the viability of the monoacylation procedure on a multigram scale for diverse dipyrromethanes. acs.org | acs.org |

| 5-(p-Tolyl)dipyrromethane | S-Pyridyl 2-methoxybenzothioate | 1-Acyl-5-(p-tolyl)dipyrromethane | Good | The self-condensation of the resulting carbinol is rapid (<3 min) and avoids scrambling. acs.org | acs.org |

| 5-(Mesityl)dipyrromethane | S-Pyridyl 4-iodobenzothioate | 1-Acyl-5-(mesityl)dipyrromethane | Good | Compatible with a range of electron-withdrawing and electron-releasing substituents. acs.org | acs.org |

| 5-(4-Bromophenyl)dipyrromethane | S-Pyridyl 4-ethynylbenzothioate | 1-Acyl-5-(4-bromophenyl)dipyrromethane | Good | Enables the introduction of functional groups suitable for further building block applications. acs.org | acs.org |

Another important pathway involves the oxidation of a dipyrromethane-benzaldehyde using an agent like p-chloranil, often in the presence of a metal salt such as Zn(OAc)₂, to afford a metal-dipyrrin complex in high yield (e.g., 81%). google.com The free-base dipyrrin can then be obtained, albeit sometimes in lower yields, by subsequent treatment with a reducing agent like dithiothreitol (B142953) (DTT). google.com

Coordination Chemistry and Metal Complexation of Trans Dipyrrin Ligands

Versatility of trans-Dipyrrin as a Monovalent Bidentate Ligand

The this compound moiety, formally a dipyrromethene, acts as a potent monovalent, bidentate ligand upon deprotonation of the pyrrolic nitrogen atom. rsc.orgnih.gov This deprotonation results in a resonance-stabilized anion where the negative charge is delocalized across the two nitrogen atoms and the π-conjugated framework. rsc.org This delocalization is key to its versatility, allowing it to form stable six-membered chelate rings with a wide array of metal ions and main group elements. nih.govnih.gov

The bidentate nature of the ligand arises from the two nitrogen atoms that coordinate to the central metal atom. libretexts.org Unlike neutral bidentate ligands such as 2,2'-bipyridine, which form five-membered chelate rings, the deprotonated this compound forms a more sterically flexible six-membered ring. nih.gov This structural feature, combined with its monoanionic character, allows for the formation of neutral complexes with divalent metal ions (M2+) in a 2:1 ligand-to-metal ratio, or with trivalent ions (M3+) in a 3:1 ratio, leading to homoleptic bis- and tris(trans-dipyrrinato) complexes, respectively. nih.govmdpi.com Furthermore, the ability to functionalize the dipyrrin (B1230570) core at the α, β, and meso positions allows for fine-tuning of the steric and electronic properties of the ligand, further enhancing its versatility in creating complexes with tailored characteristics. researchgate.net

Synthesis and Structural Elucidation of Homoleptic and Heteroleptic trans-Dipyrrinato Metal Complexes

The synthesis of trans-dipyrrinato metal complexes is generally straightforward, often involving the reaction of the dipyrromethene ligand with a suitable metal salt, frequently a metal acetate (B1210297) or chloride, in the presence of a weak base to facilitate deprotonation. rsc.orgd-nb.info Complexation can often proceed spontaneously at ambient temperatures. rsc.org The resulting complexes are classified as either homoleptic, containing identical dipyrrinato ligands, or heteroleptic, featuring different dipyrrinato ligands or a combination of dipyrrinato and other ancillary ligands. nih.govmdpi.com

Homoleptic complexes are the most common and are typically formed by reacting the dipyrrin ligand with a metal salt in the appropriate stoichiometric ratio. mdpi.com The synthesis of heteroleptic bis(trans-dipyrrinato) complexes can be achieved by reacting a mixture of two different dipyrrin ligands with a metal(II) salt. rsc.orgnih.govfrontiersin.org The separation of the desired heteroleptic complex from the two corresponding homoleptic complexes, which form concurrently, is often accomplished using chromatographic techniques like gel permeation chromatography. rsc.org

This compound ligands form stable complexes with a wide range of transition metals. researchgate.net The resulting coordination geometry is dictated by the electronic configuration and size of the metal ion, as well as by steric interactions between the ligands.

Zn(II): As a d10 metal ion, Zn(II) typically forms four-coordinate, tetrahedral complexes with this compound ligands, formulated as [Zn(dipyrrinato)2]. researchgate.netfrontiersin.org These complexes are often fluorescent. rsc.orgsemanticscholar.org

Cu(II): With a d9 configuration, Cu(II) can adopt geometries ranging from square planar to distorted tetrahedral in its bis(dipyrrinato) complexes. rsc.orgrsc.org

Ni(II): The d8 Ni(II) ion forms bis(dipyrrinato) complexes that exhibit a fascinating structural diversity, with geometries ranging from square planar to tetrahedral. This structural flexibility is highly dependent on the steric bulk of the substituents on the dipyrrin ligand. researchgate.netcdnsciencepub.com For instance, bis[meso-phenyl-4,6-dipyrrinato]Ni(II) adopts a distorted square-planar geometry. cdnsciencepub.comcdnsciencepub.com

Pd(II): Palladium(II) (d8) complexes, such as [Pd(dipyrrinato)2], typically exhibit a square planar geometry. worldscientific.comresearchgate.net

Re(I): Rhenium(I) (d6) forms heteroleptic, octahedral complexes, such as fac-[Re(dipyrrinato)(CO)3Cl]- and fac-[Re(dipyrrinato)(CO)3(PR3)]. acs.org

Ir(III): Iridium(III) (d6) also forms octahedral complexes, including heteroleptic bis-cyclometalated species. mdpi.com

Co(II): Cobalt(II) (d7) can form both tetrahedral and square planar bis(dipyrrinato) complexes. worldscientific.com

| Metal Ion | d-electron Count | Typical Complex Type | Coordination Geometry | Reference |

|---|---|---|---|---|

| Zn(II) | d10 | Homoleptic bis(dipyrrinato) | Tetrahedral | researchgate.netmdpi.comfrontiersin.org |

| Cu(II) | d9 | Homoleptic bis(dipyrrinato) | Distorted Tetrahedral/Square Planar | mdpi.comrsc.org |

| Ni(II) | d8 | Homoleptic bis(dipyrrinato) | Square Planar to Tetrahedral | mdpi.comresearchgate.netcdnsciencepub.com |

| Pd(II) | d8 | Homoleptic bis(dipyrrinato) | Square Planar | mdpi.comworldscientific.comresearchgate.net |

| Re(I) | d6 | Heteroleptic mono(dipyrrinato) | Octahedral | mdpi.comacs.org |

| Ir(III) | d6 | Heteroleptic mono/bis(dipyrrinato) | Octahedral | mdpi.com |

| Co(II) | d7 | Homoleptic bis(dipyrrinato) | Tetrahedral/Square Planar | mdpi.comworldscientific.com |

This compound ligands also coordinate readily with main group elements, forming complexes with interesting photophysical properties. nih.govresearchgate.net The most famous examples are the boron-dipyrromethene (BODIPY) dyes, where a B(III) center is coordinated by the dipyrrin ligand and two fluoride (B91410) ions. rsc.org However, this section focuses on non-BODIPY complexes.

Group 13 (Al(III), Ga(III), In(III)): These p-block elements form stable complexes with trans-dipyrrins. Tris(dipyrrinato) complexes of Al(III), Ga(III), and In(III) have been synthesized and typically adopt octahedral geometries. d-nb.info Heteroleptic bis(dipyrrinato)indium(III) complexes have also been reported. rsc.org

Group 15 (Sb(III), Bi(III)): Antimony(III) and Bismuth(III) complexes with a tetradentate N2O2-dipyrrin ligand have been synthesized. In these complexes, the metal centers adopt a square pyramidal geometry. rsc.org

The stereochemistry of bis(trans-dipyrrinato) metal complexes is a key determinant of their physical and chemical properties. For d8 metals like Ni(II) and Pd(II), there is a preference for a square planar geometry, while for d10 metals like Zn(II), a tetrahedral geometry is favored. researchgate.netresearchgate.net However, the actual observed geometry is often a distortion between these two ideals.

A critical parameter for describing this distortion is the inter-ligand dihedral angle (the angle between the two dipyrrinato planes). researchgate.netcdnsciencepub.com In a perfectly square planar complex, this angle would be 0°, while in a perfect tetrahedral complex, it would be 90°. nih.gov Steric repulsion from substituents at the α-positions (positions 1 and 9) of the dipyrrin ligand can force the complex to adopt a more tetrahedral geometry to relieve steric strain, thus increasing the dihedral angle. researchgate.net For example, in a series of bis(dipyrrinato)Ni(II) complexes, the dihedral angle was found to be highly sensitive to the size of the α-substituents. researchgate.net The structure of bis[meso-phenyl-4,6-dipyrrinato]Ni(II) shows a dihedral angle of 38.5°, indicating a significantly distorted square-planar geometry. cdnsciencepub.comcdnsciencepub.com This distortion from planarity can have profound effects on the electronic properties and magnetism of the complex. researchgate.netcdnsciencepub.com

| Complex | Metal Ion | Geometry | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| bis[meso-phenyl-4,6-dipyrrinato]Ni(II) | Ni(II) | Distorted Square Planar | 38.5 | cdnsciencepub.comcdnsciencepub.com |

| Homoleptic Pd(II)dipyrrinato complex (Pd1) | Pd(II) | Square Planar | Not specified, typical for square planar | worldscientific.comresearchgate.net |

| bis(dipyrrinato)Zn(II) complexes | Zn(II) | Distorted Tetrahedral | Typically ~90 | nih.gov |

Coordination with Main Group Elements (e.g., B(III), Al(III), Ga(III), In(III), Sb(III), Bi(III)) [7, 26]

Ligand Field Theory and Electronic Structure Analysis of this compound Complexes

Ligand field theory (LFT), an application of molecular orbital theory to coordination complexes, provides a framework for understanding the electronic structure and properties of this compound metal complexes. wikipedia.orglibretexts.orglibretexts.org The interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals, the magnitude of which (the ligand field splitting parameter, Δ) depends on the metal, its oxidation state, and the nature of the ligands. wikipedia.org

The electronic structure of these complexes is dominated by ligand-centered π-π* transitions, which give rise to their characteristic strong absorption in the visible region of the spectrum. acs.orgacs.org Upon coordination to a metal, the energies of the ligand's frontier molecular orbitals (HOMO and LUMO) are altered. acs.org For instance, in Cu(II)-dipyrrin complexes, the HOMO is primarily localized on the dipyrrin ligand, while the LUMO has significant contributions from both the dipyrrin unit and the copper center. acs.org

For transition metals with open d-shells, d-d transitions are also possible, though often weak. More significantly, metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions can occur. frontiersin.org The relative energies of the metal d-orbitals and the ligand π-orbitals determine which of these transitions are favored. In many dipyrrin complexes, the HOMO is ligand-based and the LUMO is a mixture of ligand and metal orbitals, suggesting that the lowest energy transitions are often a mix of π-π* and charge transfer character. acs.org The nature of the metal ion has a profound impact; for example, coordination to d8 or d9 ions like Ni(II) or Cu(II) with vacant d-orbitals can lead to non-radiative decay pathways that quench the fluorescence often seen in d10 Zn(II) analogues. rsc.org

The Trans-Effect and Trans-Influence in Substitution Reactions of this compound Metal Complexes

The trans-effect and trans-influence are important concepts in the substitution chemistry of square planar complexes, a common geometry for trans-dipyrrinato complexes of metals like Pd(II) and Pt(II). libretexts.orgwikipedia.orgdalalinstitute.com

The trans-influence is a thermodynamic, ground-state phenomenon that describes the tendency of a ligand to weaken the bond trans to itself. libretexts.orgdalalinstitute.comnih.gov This is often observed as a lengthening of the M-L bond trans to a ligand with a strong trans-influence. wikipedia.org The effect arises from competition for the same metal orbitals; a strong σ-donor ligand will form a strong bond with a metal p-orbital, thereby weakening the interaction of that p-orbital with the ligand on the opposite side. libretexts.org

The trans-effect is a kinetic phenomenon that describes the effect of a ligand on the rate of substitution of the ligand trans to it. libretexts.orgwikipedia.orglibretexts.org Ligands with a strong trans-effect labilize the trans position, making it more susceptible to substitution. dalalinstitute.com This is particularly relevant for associative substitution mechanisms in square planar complexes, where a five-coordinate trigonal bipyramidal intermediate is formed. wikipedia.org Ligands that are strong π-acceptors (like CO) or strong σ-donors (like H-) exhibit a strong trans-effect because they can stabilize this intermediate by occupying an equatorial position. libretexts.org

In the context of heteroleptic this compound complexes, these effects can direct the regioselectivity of substitution reactions. For example, in a square planar complex containing a this compound ligand and other ancillary ligands, the nature of the donor atom trans to the incoming or outgoing ligand will influence the reaction pathway. In the synthesis of trans(P), cis(C)-[ReL(CO)2(PR3)(PR'3)], the displacement of a CO ligand occurs specifically at the position trans to the phosphine (B1218219) (PR3) ligand, demonstrating the stronger trans-effect of the phosphine compared to the CO ligands that are trans to the dipyrrin nitrogens. acs.org This control over reactivity is crucial for the rational design and synthesis of complex, functional molecules.

Advanced Photophysical and Spectroscopic Investigations of Trans Dipyrrin Systems

Excited State Dynamics and Relaxation Pathways

Upon absorption of light, trans-dipyrrin systems are promoted to an excited singlet state, from which several relaxation pathways are accessible. These include radiative decay (fluorescence), non-radiative decay through internal conversion (IC), and intersystem crossing (ISC) to a triplet state. nih.govnih.gov The competition between these pathways is highly sensitive to the molecular structure and the surrounding environment. acs.orgrsc.org

For many dipyrrin (B1230570) complexes, particularly those substituted with aryl groups at the 5-position, the excited-state dynamics can be complex, involving multiple conformers. nih.gov Time-resolved studies have revealed that relaxation can occur via multiple kinetic components, sometimes associated with energetically accessible conformers that differ in the rotation of the meso-aryl group and distortions of the dipyrrin core. nih.gov This rotation can lead to a relaxed, distorted excited-state conformation with a low probability of radiative decay and efficient non-radiative deactivation back to the ground state, which explains the weak fluorescence of some 5-aryl-substituted boron-dipyrrin dyes. nih.govresearchgate.net The Stokes shift for dipyrrin complexes often exceeds 450 cm⁻¹, indicating that significant relaxation of the chromophore occurs in the excited state before a photon is emitted. rsc.org

The electronic properties of dipyrrinato metal complexes are characterized by a strong absorption in the visible region, typically around 480–550 nm, which is assigned to a ligand-centered π–π* transition. rsc.orgacs.org The lowest-lying excited singlet state (S₁) is generally a strongly allowed B₂ or B₂-like state. nih.gov The emission from this state is fluorescence. However, dipyrrinato metal complexes often exhibit low fluorescence quantum yields due to various non-radiative relaxation pathways. rsc.org

The triplet states (T) of dipyrrin systems are crucial for applications such as photodynamic therapy and photocatalysis, as they are long-lived and can participate in energy transfer processes, like the generation of singlet oxygen. nih.govd-nb.info In many dipyrrin complexes, the triplet state is also ligand-centered. acs.org For example, in bis-dipyrrinato-palladium(II) complexes, UDFT calculations have identified excited triplet states where the spin density is delocalized over the two dipyrrin ligands with minimal participation from the metal atom. acs.org In some cobalt-dipyrrin complexes, the triplet state is energetically close to the open-shell singlet ground state, with DFT calculations suggesting the triplet state can be slightly favored. acs.orgnih.gov The characterization of these states often involves a combination of experimental techniques, such as transient absorption spectroscopy, and computational methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT). rsc.orgacs.orgacs.org

| State | Symmetry | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| S₀ | C₂ | 0.0 | Ground State |

| ¹LC₁ | ~Cₛ | 47.8 | Symmetric Singlet Ligand-Centered State |

| T₁ | ~Cₛ | 32.5 | Triplet State with delocalized spin density over ligands |

Intramolecular charge transfer (ICT) is a key process in the excited-state deactivation of many dipyrrin systems, particularly in polar environments. rsc.org In homoleptic bis(dipyrrinato) zinc(II) complexes, which are symmetrical, photoexcitation can lead to a symmetry-breaking charge transfer (SBCT) state. rsc.orgosti.gov This process, where an electron is transferred from one dipyrrin ligand to the other, is highly dependent on the solvent polarity and is stabilized in more polar solvents. rsc.orgosti.gov The formation of these polar charge transfer (CT) or charge-separated (CS) states provides a non-radiative deactivation pathway that effectively quenches fluorescence. acs.orgrsc.org

The involvement of a CT state is often inferred from the strong dependence of fluorescence quantum yields on solvent polarity; for instance, the emission of some zinc bis(dipyrrinato) complexes is completely quenched in highly polar solvents like acetonitrile. acs.orgrsc.org Transient absorption spectroscopy provides direct evidence for these states, revealing short-lived intermediates with CT character. acs.orgrsc.org In some donor-acceptor systems based on dipyrrins, such as a 3-pyrrolyl BODIPY linked to a dipyrrin unit, an ICT band can be observed directly in the absorption spectrum. rsc.org The delocalization of the excited electron can also occur over a phenyl ring substituent, which can facilitate non-radiative decay by making a conical intersection with the ground state more accessible. researchgate.net

Intersystem crossing (ISC) is the non-radiative transition from an excited singlet state to a triplet state (e.g., S₁ → T₁). nih.gov This process is formally spin-forbidden, but its efficiency can be significantly enhanced by the presence of a heavy atom, either as the central metal ion in a complex or as a substituent on the ligand. nih.govwikipedia.org This "heavy-atom effect" is due to spin-orbit coupling, which mixes the singlet and triplet states, making the transition more probable. wikipedia.org

Incorporating heavy transition metals like palladium(II), iridium(III), or rhenium(I) into dipyrrin complexes is a common strategy to promote ISC and achieve phosphorescence. acs.orgacs.orgacs.orgnih.gov For example, bis-cyclometalated iridium(III) dipyrrinato complexes exhibit efficient phosphorescence from a dipyrrin-centered triplet state at room temperature. acs.orgnih.gov Similarly, palladium(II) dipyrrin complexes can show phosphorescence, although non-radiative deactivation pathways can sometimes compete effectively. acs.org Even the introduction of heavy halogens like iodine onto the dipyrrin backbone can enhance ISC, leading to lower fluorescence and higher triplet state yields. nih.govrsc.orgrsc.org

Beyond the traditional heavy-atom effect, other mechanisms can facilitate ISC. In some heavy-atom-free systems, such as orthogonal BODIPY dimers, a mechanism known as spin-orbit charge-transfer intersystem crossing (SOCT-ISC) has been shown to promote triplet state formation. rsc.org This process is facilitated by the formation of a charge-transfer state between the two chromophores. rsc.org Additionally, radical-pair intersystem crossing (RP-ISC) has been developed as a mechanism in heavy-atom-free BODIPY-phenoxazine triads to generate triplet states efficiently. acs.org

Intramolecular Charge Transfer (ICT) Processes and Delocalization [19, 20]

Luminescence and Phosphorescence Tuning Strategies

The ability to tune the emission properties of dipyrrin systems is essential for their application. Strategies focus on chemical modifications to control the balance between radiative and non-radiative decay pathways, thereby enhancing desired fluorescence or phosphorescence. acs.orgtum.de

The choice of the metal center and the functionalization of the dipyrrin ligand are powerful tools for tuning optical properties. acs.orgacs.org The metal ion can introduce a heavy-atom effect to enhance ISC and promote phosphorescence, as seen with Ir(III), Pd(II), and Re(I). acs.orgacs.orgacs.org For instance, bis-cyclometalated Ir(III) dipyrrinato complexes display tunable, dipyrrin-centered phosphorescence with quantum efficiencies reaching up to 11.5%. acs.orgnih.gov In contrast, coordination to lighter, redox-inert d¹⁰ metals like Zn(II) often results in fluorescent complexes, though their emission is sensitive to the environment. rsc.orgrsc.org The coordination geometry imposed by the metal also plays a role; for example, a homoleptic zinc complex with a pseudo-tetrahedral geometry was formed from a ligand designed to be a tetradentate N₂S₂ donor, illustrating the flexibility of the system. rsc.org

Ligand functionalization offers another layer of control. tum.deresearchgate.net Attaching electron-donating or -withdrawing groups, or extending the π-conjugated system, can shift absorption and emission wavelengths. rsc.org Steric hindrance can be used to control excited-state dynamics; for example, introducing bulky groups at the o-methyl positions of a meso-mesityl substituent inhibits aryl-ring rotation, blocking a major non-radiative decay pathway and significantly increasing the excited-state lifetime and fluorescence yield. nih.gov Conversely, introducing heavy atoms like iodine into the ligand structure quenches fluorescence and promotes phosphorescence by enhancing spin-orbit coupling. rsc.org

| Complex Type | Emission Type | Emission Max (nm) | Quantum Yield (Φ) | Key Tuning Factor | Reference |

|---|---|---|---|---|---|

| (ArL)ZnCl | Fluorescence | 567-605 | up to 0.67 | Light, closed-shell metal (Zn(II)) | rsc.org |

| (ArL)MnCl(THF) | Phosphorescence | - | - | Paramagnetic first-row metal (Mn(II)) | rsc.org |

| [Ir(ppy)₂(dipyrrin)] | Phosphorescence | 658-685 | up to 0.115 | Heavy metal (Ir(III)) | acs.orgnih.gov |

| (IArL)Li(THF)₁.₅ | Phosphorescence | - | Low | Heavy atom on ligand (Iodine) | rsc.org |

| Boron-dipyrrin (mesityl sub.) | Fluorescence | - | High | Steric hindrance at meso-position | nih.gov |

| Boron-dipyrrin (phenyl sub.) | Fluorescence | - | 0.058 | Facile aryl-ring rotation | nih.gov |

The photophysical properties of dipyrrin complexes are often highly sensitive to their local environment, particularly the polarity and viscosity of the solvent. acs.orgresearchgate.net This sensitivity arises from changes in the stability of different electronic states. For many homoleptic zinc(II) and boron-dipyrrin complexes, fluorescence quantum yields and lifetimes decrease dramatically with increasing solvent polarity. acs.orgresearchgate.net This quenching is attributed to the stabilization of a non-emissive, polar intramolecular charge transfer (ICT) state in more polar solvents, which provides an efficient non-radiative decay channel. acs.orgrsc.org For example, one Zn(II)-dipyrrin complex exhibited a moderate fluorescence quantum yield in nonpolar cyclohexane (B81311) (0.66) but was virtually non-emissive in polar dichloromethane (B109758) (<0.01). nih.gov

This solvatochromism can be a useful feature. The dependence of the emission wavelength and intensity on solvent properties forms the basis for using these dyes as environmental sensors. researchgate.netresearchgate.net In addition to polarity, solvent viscosity can also influence excited-state dynamics. For boron-dipyrrin molecular rotors, increased viscosity can hinder the large-amplitude molecular motion (like aryl ring rotation) that leads to non-radiative decay, resulting in enhanced fluorescence. researchgate.net

Table of Mentioned Compounds

| Abbreviation/System Name | Chemical Description |

|---|---|

| This compound | General term for dipyrromethene ligands and their complexes. |

| BODIPY | Boron-dipyrromethene, 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene. |

| Bis-dipyrrinato-palladium(II) | A complex with a central palladium(II) ion coordinated to two dipyrrin ligands. |

| Bis-cyclometalated Iridium(III) Dipyrrinato Complexes | Complexes with a central iridium(III) ion coordinated to two cyclometalating ligands and one dipyrrinato ligand. |

| Rhenium(I)-dipyrrinato Complexes | Complexes containing a Rhenium(I) center, typically with carbonyl ligands, coordinated to a dipyrrin ligand. |

| Cobalt-Dipyrrin Complexes | Complexes with a central cobalt ion coordinated to dipyrrin-based ligands. |

| Homoleptic tris(dipyrrinato)aluminum(III) | A complex with a central aluminum(III) ion coordinated to three identical dipyrrin ligands. |

| 3-pyrrolyl BODIPY-metal dipyrrin complexes | Complexes where a BODIPY unit is linked to a metal-dipyrrin unit via a pyrrole (B145914) group. |

| BODIPY-phenoxazine triads | Heavy-atom-free systems consisting of a BODIPY unit linked to two phenoxazine (B87303) moieties. |

| (ArL)MnCl(THF) | A manganese(II) complex with a bulky dipyrrinato ligand, a chloride, and a tetrahydrofuran (B95107) ligand. |

| (IArL)Li(THF)₁.₅ | A lithium complex with an iodinated, bulky dipyrrinato ligand and tetrahydrofuran ligands. |

Role of Metal Center and Ligand Functionalization on Optical Properties [3, 7, 13, 15, 20]

Time-Resolved Spectroscopic Methodologies (e.g., Femtosecond and Nanosecond Transient Absorption Spectroscopy)

Time-resolved transient absorption (TA) spectroscopy is a powerful pump-probe technique used to investigate the dynamics of photoexcited states in molecules. edinst.com This method involves exciting a sample with a short laser pulse (the pump) and monitoring the subsequent changes in its absorption spectrum with a second, time-delayed pulse (the probe). edinst.com By varying the delay time between the pump and probe pulses, it is possible to track the formation and decay of transient species such as excited singlet states, triplet states, and charge-transfer states on timescales ranging from femtoseconds to seconds. edinst.comuni-tuebingen.de

Femtosecond Transient Absorption (fs-TA): Femtosecond TA spectroscopy is particularly suited for observing the earliest events following photoexcitation, such as internal conversion, vibrational relaxation, and ultrafast charge transfer. edinst.com Studies on this compound systems, particularly zinc dipyrrin complexes, have utilized fs-TA to elucidate these rapid processes. For instance, in polar solvents, the initially formed singlet excited state of certain zinc dipyrrin complexes has been observed to relax to a symmetry-breaking charge transfer (SBCT) state within a timescale of 1.0 to 5.5 picoseconds. researchgate.net In other homoleptic zinc-dipyrrin complexes, early-time dynamics occurring after 100 femtoseconds in solvents like dichloromethane and ethanol (B145695) are assigned to the formation of charge transfer states. rsc.orgrsc.org

Nanosecond Transient Absorption (ns-TA): Nanosecond TA spectroscopy, often referred to as flash photolysis, is used to study longer-lived excited states, most notably triplet states. edinst.comchemrxiv.org In deaerated solutions of zinc dipyrrin complexes, ns-TA has been instrumental in identifying and characterizing the triplet excited state. chemrxiv.org For example, studies in toluene (B28343) and THF revealed a long-lived triplet state with lifetimes extending into the microsecond domain (e.g., 340 μs and 444 μs). chemrxiv.org The decay of this triplet state is often the rate-limiting step for the return to the ground state after intersystem crossing. researchgate.net In some zinc dipyrrin complexes, the charge transfer state, formed within picoseconds, recombines to populate the triplet state over a period of 0.9 to 3.3 nanoseconds. researchgate.net

The ns-TA spectra of these complexes typically show a ground-state bleach (GSB) corresponding to the depletion of the ground state population, and broad excited-state absorption (ESA) bands. frontiersin.orgchemrxiv.org For a BODIPY copolymer, ns-TA experiments confirmed a long-lived triplet state with a lifetime of 60 μs in acetonitrile, characterized by ESA features at approximately 435 nm and 585 nm. frontiersin.org These long lifetimes are crucial for applications such as photosensitization. chemrxiv.org

Table 1: Selected Time-Resolved Spectroscopic Data for Dipyrrin Systems

| Compound/System | Solvent | Process | Timescale | Technique | Reference |

|---|---|---|---|---|---|

| Zinc Dipyrrin Complexes | Polar Solvents | S₁ → SBCT State Relaxation | 1.0 - 5.5 ps | fs-TA | researchgate.net |

| Zinc Dipyrrin Complexes | Polar Solvents | CT State Recombination to Triplet/Ground State | 0.9 - 3.3 ns | ns-TA | researchgate.net |

| Homoleptic Zinc-Dipyrrin Complex (4) | Dichloromethane | Singlet and Triplet State Dynamics | > 1.6 ns | fs-TA | rsc.org |

| Zinc Dipyrrin Complex (1) | THF (deaerated) | Triplet State Lifetime (τ) | 340 μs | ns-TA | chemrxiv.org |

| Zinc Dipyrrin Complex (2) | THF (deaerated) | Triplet State Lifetime (τ) | 444 μs | ns-TA | chemrxiv.org |

| BODIPY Copolymer | Acetonitrile | Triplet State Lifetime (τT) | 60 μs | ns-TA | frontiersin.org |

| Phenyl-Substituted Boron-Dipyrrin | - | S₁ State Decay | ~500 ps | Time-Resolved Spectroscopy | researchgate.net |

Computational Photophysics: Theoretical Predictions and Experimental Validation of Excited States

Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have become indispensable tools for understanding and predicting the photophysical properties of this compound systems. mdpi.comdergipark.org.tr These theoretical models can calculate structural, energetic, and spectroscopic parameters for both ground and excited states, providing insights that complement and guide experimental investigations. mdpi.com

Theoretical Predictions with DFT and TD-DFT: DFT is used to optimize the molecular geometry of a compound in its ground state, while TD-DFT is employed to calculate the energies and characteristics of its excited states. mdpi.comresearchgate.net For dipyrrin complexes, these calculations can predict key properties such as absorption and emission wavelengths, singlet-triplet energy gaps (ΔES1-T1), and the nature of electronic transitions (e.g., π-π*, metal-to-ligand charge transfer [MLCT]). mdpi.comacs.org For example, theoretical analyses of novel BODIPY and Zn(II) dipyrrin complexes have shown that upon excitation, the electron and hole density can remain confined within the core chromophore. dergipark.org.tr

Furthermore, computational studies can elucidate the influence of molecular structure on photophysical behavior. In boron-dipyrrin complexes with meso-aryl groups, calculations of the potential energy surface revealed that the rotation of a non-hindered aryl ring leads to a distorted excited-state conformation with a low radiative probability, explaining the experimentally observed low fluorescence yields. researchgate.net When steric hindrance prevents this rotation, the high fluorescence yield is maintained, a finding supported by both X-ray structures and theoretical models. researchgate.net Calculations also support the assignment of the lowest energy triplet state in some zinc dipyrrin complexes as a ligand-localized (π→π*) state, based on the distribution of unpaired spin density on a single dipyrrin ligand. chemrxiv.org

Experimental Validation: A crucial aspect of computational photophysics is the validation of theoretical predictions against experimental data. There is often good agreement between the calculated properties of dipyrrin systems and those measured using spectroscopic techniques. For instance, the UV-visible absorption spectra calculated for novel BODIPY and zinc dipyrrin complexes have shown consistency with experimental results. dergipark.org.tred.ac.uk In a study of Cu(II) dipyrrin complexes, low-energy absorption bands were assigned to MLCT transitions and higher energy bands to intraligand transitions, an assignment supported by the electronic structure revealed through calculations. acs.org

Similarly, TD-DFT calculations of the lowest triplet and singlet state energies in Ir(III) complexes have been shown to be in good agreement with experimental absorption and luminescence data. researchgate.net This synergy between theory and experiment is powerful; computations can explain observed phenomena, such as the dramatic difference in phosphorescence between two structurally similar palladium-dipyrrin complexes, by revealing pathways like structural reorganization in the excited state that are not directly observable. acs.orgresearchgate.net

Table 2: Comparison of Experimental and Theoretical Photophysical Data for Dipyrrin Derivatives

| Compound/System | Property | Experimental Value | Theoretical (Calculated) Value | Method | Reference |

|---|---|---|---|---|---|

| NafmetBDP (BODIPY) | Absorption Max (λabs) | 597 nm | - | UV-Vis Spectroscopy | dergipark.org.tr |

| NafmetBDP (BODIPY) | Emission Max (λem) | 635 nm | - | Fluorescence Spectroscopy | dergipark.org.tr |

| NafmetZn ([Zn(dipyrrin)2]) | Absorption Max (λabs) | 605 nm | - | UV-Vis Spectroscopy | dergipark.org.tr |

| Cu(II) Dipyrrin Complex (C1) | Absorption Max (λabs) | 493 nm | - | UV-Vis Spectroscopy | acs.org |

| Cu(II) Dipyrrin Complex (C2) | Absorption Max (λabs) | 489 nm | - | UV-Vis Spectroscopy | acs.org |

| Ir(ppy)3 | Lowest Triplet State Energy | ~2.4 eV | 2.4 - 2.6 eV | Luminescence / TD-DFT | researchgate.net |

| Ir(ppy)3 | Lowest Singlet State Energy | ~2.7 eV | 2.6 - 2.7 eV | Absorption / TD-DFT | researchgate.net |

Reactivity and Catalytic Applications of Trans Dipyrrin Metal Complexes

Catalytic Mechanisms and Reaction Pathways

The catalytic activity of trans-dipyrrin metal complexes is intrinsically linked to the interplay between the metal center and the redox-active dipyrrin (B1230570) ligand. The mechanism often involves the ligand actively participating in electron transfer processes. For instance, in the electrocatalytic reduction of CO2 by cobalt-dipyrrin complexes, the initial reduction is believed to occur on the ligand's imine functionality, followed by electron transfer to the metal center upon substrate binding. dtic.mil

In nitrene transfer reactions catalyzed by copper-dipyrrin complexes, mechanistic studies suggest a pathway involving the formation of a key copper nitrenoid intermediate. researchgate.net Kinetic analyses of catalytic C-H amination have revealed a first-order dependence on both the copper catalyst and the organoazide, with substrate competition experiments indicating an enthalpically-controlled, electrophilic nitrene transfer for primary and secondary C-H bonds. researchgate.net Similarly, for nickel-dipyrrin catalyzed intramolecular C-H amination, a proposed mechanism involves ligand exchange to form an azide (B81097) intermediate, which then proceeds through a nickel iminyl species responsible for the C-H activation step. mdpi.comnih.gov

In photocatalytic systems, the mechanism can proceed through either an electron transfer or an energy transfer pathway. For example, iridium(III) dipyrrinato complexes can act as photosensitizers where the excited state of the catalyst initiates the reaction by either donating an electron to generate reactive oxygen species or transferring energy to a substrate. rsc.org

The specific reaction pathway is highly dependent on the metal, the dipyrrin ligand's substituents, and the reaction conditions. The ability to tune these factors provides a powerful tool for controlling the catalytic process.

Oxygen Activation Processes and Fuel Cell Applications

The activation of molecular oxygen is a critical step in many chemical and biological processes, including its application in fuel cells. Dipyrrin complexes are being explored for their potential in oxygen activation due to the ligand's ability to act as an electron reservoir, which can facilitate the difficult process of converting oxygen from the air into water. owu.edu This property helps to reduce the electronic strain on the metal center during the catalytic cycle. owu.edu

While direct applications in commercial fuel cells are still under investigation, the fundamental research into oxygen activation by dipyrrin complexes is promising. For example, dicobalt complexes with related polypyridyl ligands have been studied to understand the mechanism of oxygen activation. nih.gov These studies show that a reduced dicobalt(II,II) center can bind O2, forming a proposed peroxo intermediate, which can then be further reduced to cleave the O-O bond. nih.gov This fundamental understanding is crucial for designing efficient dipyrrin-based catalysts for fuel cell applications. The ability of these complexes to facilitate multi-electron transfer processes is key to their potential in this field.

Carbon-Hydrogen (C-H) Activation and Functionalization

The selective activation and functionalization of otherwise inert C-H bonds is a significant goal in synthetic chemistry, and this compound metal complexes have demonstrated notable capabilities in this area. rsc.orgmt.com These reactions allow for the direct conversion of simple hydrocarbons into more complex and valuable molecules. mt.com

Dipyrrin-supported metal complexes, including those of iron, cobalt, and nickel, have been shown to catalyze C-H amination reactions. harvard.edunih.govsemanticscholar.org For instance, high-spin iron(III) imido complexes supported by dipyrrin ligands have been isolated and shown to be competent intermediates in catalytic C-H amination. acs.org A significant kinetic isotope effect observed in these reactions suggests that C-H bond cleavage is a rate-determining step. acs.org

Similarly, cobalt complexes with dipyrrin ligands can mediate both intra- and intermolecular C-H amination, proposed to proceed through a high-valent nitrene intermediate. nih.gov Nickel-dipyrrin systems are also effective for the intramolecular C-H amination of aliphatic azides to form pyrrolidines. mdpi.com The mechanism is thought to involve a Ni(II)-iminyl species that carries out the C-H activation. nih.gov The development of chiral dipyrrin-analogous ligands has even enabled enantioselective C-H amination, highlighting the tunability of these catalytic systems. mdpi.comnih.gov

The catalytic process generally involves the coordination of a substrate to the metal center, followed by the cleavage of a C-H bond. mt.com The specific pathway, whether through oxidative addition, σ-bond metathesis, or electrophilic substitution, is influenced by the metal's oxidation state and the electronic properties of the dipyrrin ligand. mt.com

Nitrene Transfer Reactions and Amination Catalysis

Nitrene transfer reactions, which involve the transfer of a nitrene group (:NR) to a substrate, are powerful methods for constructing new carbon-nitrogen bonds, essential for synthesizing valuable nitrogen-containing compounds. researchgate.netrsc.org this compound metal complexes have emerged as effective catalysts for these transformations, particularly in C-H amination and olefin aziridination. researchgate.netrsc.org

Copper-dipyrrin complexes have been extensively studied for nitrene transfer. researchgate.net The reaction of a copper(I) dipyrrin complex with an aryl azide can generate a terminal copper nitrene complex, which is a key intermediate in the catalytic cycle. nih.govosti.gov This intermediate has been characterized and shown to be competent for both C-H amination and alkene aziridination. nih.gov The electronic structure of this intermediate is best described as a triplet nitrene adduct of copper(I). researchgate.net

Mechanistic studies have provided insights into the catalytic process. For example, in the C-H amination of toluene (B28343) catalyzed by a copper-dipyrrin complex, the reaction was found to be first-order in both the catalyst and the azide substrate. researchgate.net This suggests that the formation of the nitrene intermediate is a key step in the catalytic cycle.

Cobalt and iron complexes supported by dipyrrin ligands also catalyze C-H amination reactions. nih.govacs.org For instance, cobalt(II) dipyrrin complexes react with organoazides to facilitate intramolecular C-H amination, likely through a cobalt-nitrenoid intermediate. nih.gov Nickel(I) complexes with dipyrrin-like ligands have also been shown to be effective catalysts for the conversion of alkyl azides into pyrrolidines via intramolecular C-H amination. nih.gov

The table below summarizes some of the substrates that have been successfully aminated using dipyrrin-metal catalysts.

| Substrate | Catalyst System | Product Type | Reference |

| Cyclohexene | (ArL)Cu / 3,5-(CF3)2C6H3N3 | Allylic C-H Amination | nih.gov |

| Toluene | (ArL)Cu / 3,5-(CF3)2C6H3N3 | Benzylic C-H Amination | nih.gov |

| Cyclohexane (B81311) | (ArL)Cu / C6F5N3 | Aliphatic C-H Amination | nih.gov |

| Alkyl Azides | (AdFL)Ni(py) | Pyrrolidines | mdpi.com |

| Toluene | (ArL)FeCl / p-tBuC6H4N3 | Benzylic C-H Amination | acs.org |

Polymerization and Oxidation Reactions

This compound metal complexes have demonstrated catalytic activity in both polymerization and oxidation reactions. rsc.org Their utility in these areas stems from the tunable nature of the dipyrrin ligand, which allows for control over the steric and electronic environment of the metal center. rsc.orgnih.gov

In the realm of polymerization, iron-dipyrromethene complexes have been utilized as catalysts for the ring-opening polymerization of ε-caprolactone. acs.org This reaction produces biodegradable polyesters, which are of significant industrial interest. The catalytic activity is dependent on the nature of the dipyrrin ligand and the iron center.

For oxidation reactions, dipyrrin metal complexes can act as catalysts for various transformations. rsc.org For example, a manganese(III)-bis(phenolate)dipyrrin complex and its one-electron oxidized radical cation have been shown to catalyze the oxidation of styrene (B11656). rsc.org Interestingly, the two species lead to different major products: the neutral complex primarily yields styrene oxide, while the radical cation predominantly forms phenylacetaldehyde. rsc.org This demonstrates that the reactivity and selectivity of the catalyst can be controlled by tuning the redox state of the ligand. rsc.org

Furthermore, zinc(II)-dipyrrin complexes have been successfully employed as photocatalysts in aerobic photooxidation reactions. rsc.org They have been shown to catalyze the oxidation of phenylboronic acid to phenol (B47542) and the oxidation of thioanisole (B89551) to methyl phenyl sulfoxide (B87167) under visible light irradiation. rsc.orgkit.edu Iridium(III) dipyrrinato complexes are also highly efficient photocatalysts for aerobic oxidations, including the oxidative coupling of benzylamines, the oxidation of sulfides to sulfoxides, and the hydroxylation of aryl boronic acids, often requiring very low catalyst loadings. rsc.org

The table below provides examples of oxidation reactions catalyzed by dipyrrin metal complexes.

| Substrate | Catalyst System | Product | Reaction Type | Reference |

| Styrene | Mn(III)-bis(phenolate)dipyrrin / PhIO | Styrene oxide | Oxidation | rsc.org |

| Styrene | [Mn(III)-bis(phenolate)dipyrrin]+• / PhIO | Phenylacetaldehyde | Oxidation | rsc.org |

| Phenylboronic acid | Zinc bis(dipyrrinato) complex / O2, light | Phenol | Photooxidation | rsc.org |

| Thioanisole | Zinc bis(dipyrrinato) complex / O2, light | Methyl phenyl sulfoxide | Photooxidation | rsc.org |

| Benzylamine (B48309) | Iridium(III) dipyrrinato complex / O2, light | N-Benzylidenebenzylamine | Photooxidative Coupling | rsc.org |

Carbon Dioxide (CO2) Reduction Electrocatalysis

The electrochemical reduction of carbon dioxide (CO2) into valuable fuels and chemical feedstocks is a critical area of research for addressing climate change and developing sustainable energy sources. This compound metal complexes, particularly those of copper and cobalt, have emerged as promising homogeneous electrocatalysts for this transformation. dtic.milacs.org

Copper(II)-dipyrrin complexes have been synthesized and shown to be effective for the electrocatalytic reduction of CO2 to carbon monoxide (CO). acs.org In one study, two different copper(II) complexes with meso-substituents of phenothiazine (B1677639) and carbazole (B46965) were investigated. acs.org The complex with the phenothiazine substituent exhibited a higher Faradaic efficiency of approximately 56% for CO production compared to the 46% efficiency of the carbazole-substituted complex. acs.org This difference in catalytic activity was attributed to enhanced stability through C-H···π interactions in the solid state of the more efficient catalyst. acs.org The turnover numbers (TON) were also found to be greater for the more active complex. acs.org

Cobalt-dipyrrin complexes have also been investigated for CO2 reduction. dtic.mil Mechanistic studies suggest that the reduction process involves an initial electron transfer to the dipyrrin ligand, followed by transfer to the cobalt center upon CO2 binding. dtic.mil A cobalt(III) dipyrrin-dicarboxamide complex has been reported for the electrocatalytic reduction of N2, demonstrating the versatility of these ligand systems in activating small molecules. chemrxiv.org While this study focused on N2, the principles of ligand-centered redox activity are relevant to CO2 reduction as well.

The table below summarizes key performance metrics for some dipyrrin-based CO2 reduction electrocatalysts.

| Catalyst | Product | Faradaic Efficiency (FE) | Overpotential (V) | Reference |

| Cu(II)-dipyrrin with phenothiazine | CO | ~56% | -0.79 | acs.org |

| Cu(II)-dipyrrin with carbazole | CO | ~46% | -0.86 | acs.org |

These findings highlight the potential of this compound metal complexes as tunable and efficient catalysts for the electrochemical conversion of CO2.

Photocatalysis and Photooxidation Reactions

This compound metal complexes are excellent candidates for photocatalysis due to their strong absorption in the visible light spectrum and the ability to tune their photophysical properties through ligand modification. rsc.orgrsc.org These complexes can act as photosensitizers, absorbing light and initiating chemical reactions through either energy transfer or electron transfer mechanisms. rsc.org

Zinc(II) bis(dipyrrinato) complexes have been successfully used as photocatalysts in two different aerobic photooxidation reactions: the hydroxylation of phenylboronic acid to phenol and the oxidation of thioanisole to the corresponding sulfoxide. rsc.orgkit.edu These reactions demonstrate the ability of zinc dipyrrin complexes to harness light energy to drive synthetically useful transformations. The photochemical performance of these complexes can be influenced by the solvent polarity. rsc.org

Iridium(III) dipyrrinato complexes are also highly effective photocatalysts for a range of aerobic oxidation reactions. rsc.org They have been used for the oxidative coupling of benzylamine to an imine, the conversion of sulfides to sulfoxides, and the oxidative hydroxylation of boronic acids to phenols with excellent yields and short reaction times. rsc.org The high efficiency of these iridium complexes is attributed to their strong visible-light absorption, long-lived triplet excited states, and high singlet oxygen generation quantum yields. rsc.org The proposed mechanism for these reactions can involve both electron transfer, generating a superoxide (B77818) radical anion, and energy transfer, producing singlet oxygen, which then reacts with the substrate. rsc.org

Furthermore, a self-sensitized copper(II) complex bearing a dipyrrin amide-based ligand has been developed for the photocatalytic reduction of CO2 to CO without the need for an external photosensitizer. rsc.org This complex demonstrates the dual functionality of the dipyrrin system, acting as both the light-harvester and the catalytic center. rsc.org

The table below provides examples of photocatalytic reactions using this compound metal complexes.

| Reaction | Catalyst | Key Features | Reference |

| Hydroxylation of phenylboronic acid | Homoleptic Zinc(II) dipyrrin complex | Aerobic photooxidation | rsc.org |

| Oxidation of thioanisole | Homoleptic Zinc(II) dipyrrin complex | Aerobic photooxidation | rsc.org |

| Oxidative coupling of benzylamine | Iridium(III) dipyrrinato complex | High efficiency, low catalyst loading | rsc.org |

| Oxidation of sulfides | Iridium(III) dipyrrinato complex | High singlet oxygen quantum yield | rsc.org |

| CO2 reduction to CO | Self-sensitized Cu(II)-dipyrrin amide complex | Photosensitizer-free catalysis | rsc.org |

Mechanistic Insights from Kinetic Studies

In the realm of C-H amination reactions catalyzed by cobalt-dipyrrin complexes, kinetic investigations have provided strong evidence for a stepwise mechanism. For instance, studies on a cobalt(III) imido complex supported by a sterically demanding 5-mesityl-1,9-(trityl)dipyrrin ligand revealed a large primary kinetic isotope effect (kH/kD) of 38.4(1). nih.gov This significant KIE suggests that the cleavage of a C-H bond is the rate-determining step and is consistent with a hydrogen-atom abstraction (HAA) process followed by a rapid radical recombination to form the C-N bond. nih.gov

Similarly, detailed mechanistic studies on C-H amination catalyzed by nickel-dipyrrin complexes have been conducted. For the cyclization of alkyl azides to form N-heterocycles, nuclear magnetic resonance (NMR) spectroscopy was used to profile the reaction kinetics. nih.gov These studies indicated that the reaction rate is first-order with respect to the nickel catalyst concentration and zero-order with respect to the substrate concentration. nih.govnih.gov This kinetic profile suggests that the catalyst's resting state is the nickel iminyl radical and that the substrate is not involved in the rate-determining step. nih.gov A large primary intermolecular KIE of 31.9 ± 1.0 was observed, further supporting that hydrogen-atom abstraction is the rate-limiting step and points towards the involvement of hydrogen-atom tunneling. nih.gov

In a related enantioselective C-H amination using a chiral nickel-dipyrrin analogue, kinetic studies also showed a first-order dependence on the catalyst and zero-order dependence on the substrate. nih.gov However, a much smaller intermolecular KIE of 1.35 ± 0.03 was measured. nih.gov This smaller KIE was interpreted as suggesting an asymmetric transition state for the H-atom abstraction step. nih.gov The enantioselectivity of this reaction was found to be influenced by both the H-atom abstraction and the subsequent radical recombination steps, which have comparable rates. nih.gov

Kinetic analysis has also shed light on the reactivity of cobalt(II) complexes. The study of a dimeric cobalt(II) diketimide complex, which is in equilibrium with a monomeric cobalt aryl nitrenoid species, demonstrated complex kinetic behavior. nih.gov The reaction of this complex with a hydrogen-atom donor exhibited half-order decay kinetics, which transitions to saturation kinetics at high concentrations of the H-atom donor. nih.gov This is indicative of a pre-equilibrium where the dimer dissociates into the monomeric, reactive species before the H-atom abstraction event. nih.gov

The following tables summarize key kinetic data from these studies, offering a comparative view of the mechanistic insights gained for different this compound metal complexes.

Table 1: Kinetic Isotope Effects in C-H Amination Reactions

| Catalyst System | Substrate Type | Kinetic Isotope Effect (kH/kD) | Implied Rate-Determining Step | Reference |

|---|---|---|---|---|

| Cobalt(III) imido-dipyrrin | Alkyl C-H | 38.4(1) | Hydrogen-Atom Abstraction | nih.gov |

| Nickel-dipyrrin | Alkyl C-H | 31.9 ± 1.0 | Hydrogen-Atom Abstraction | nih.gov |

| Chiral Nickel-dipyrrin analogue | Alkyl C-H | 1.35 ± 0.03 | Hydrogen-Atom Abstraction | nih.gov |

Table 2: Rate Law Dependencies for C-H Amination Reactions

| Catalyst System | Order in Catalyst | Order in Substrate | Proposed Resting State of Catalyst | Reference |

|---|---|---|---|---|

| Nickel-dipyrrin | First | Zeroth | Nickel iminyl radical | nih.gov |

| Chiral Nickel-dipyrrin analogue | First | Zeroth | Not specified | nih.gov |

Table 3: Kinetic Behavior of a Cobalt(II) Diketimide Complex

| Reaction | Kinetic Observation | Mechanistic Interpretation | Reference |

|---|---|---|---|

| H-atom abstraction | Half-order decay | Pre-equilibrium (dimer to monomer) followed by HAA | nih.gov |

| H-atom abstraction | Saturation kinetics | Pre-equilibrium (dimer to monomer) followed by HAA | nih.gov |

Supramolecular Assembly and Functional Materials Research with Trans Dipyrrins

Design Principles for Discrete Supramolecular Architectures

The creation of discrete supramolecular structures using trans-dipyrrin ligands is a testament to the power of molecular self-assembly. frontiersin.orgfrontiersin.org The fundamental design principle involves the use of reversible interactions, primarily metal-ligand coordination, to guide molecular components into well-defined, stable superstructures. nih.govfrontiersin.org These architectures, including helicates, macrocycles, and cages, often exhibit unique functions such as molecular recognition, catalysis, and information storage, which arise directly from their organized, non-covalently bonded nature. nih.govfrontiersin.orgfrontiersin.org

Helicates and macrocycles represent a significant class of supramolecular structures built from this compound units. The inherent chirality in helical structures is pivotal in both biological and synthetic systems. frontiersin.org

Helicates: The study of double-stranded helicates based on bis(dipyrrinato)metal(II) complexes was pioneered by Dolphin and coworkers. frontiersin.org These structures form when bis(dipyrrin) ligands wrap around metal centers. nih.gov To enhance the stability of these assemblies, researchers have covalently strapped two bis(dipyrrin) strands together via their meso-aryl groups, creating macrocyclic structures that lock in the helical conformation of the coordinated Zn(II) ions. nih.govfrontiersin.org The introduction of homochiral substituents, such as amides, onto the bis(dipyrrin) ligand can also influence the helical structure and, consequently, the optical properties of the resulting metal complex. nih.gov

Macrocycles: The self-assembly of dipyrrin (B1230570) complexes into macrocyclic structures is highly dependent on ligand design. nih.govfrontiersin.org Ligands that feature two dipyrrin units linked directly at their α or β positions can form trimeric or tetrameric circular complexes, often with a helical twist, termed circular helicates. nih.govfrontiersin.org However, introducing flexible alkyl chain spacers (with more than two carbons) between the β positions of the dipyrrin units can hinder the formation of these macrocycles, leading instead to simpler monomeric or dimeric complexes. frontiersin.org A more rigid ligand design, such as using ring-fused bis(dipyrrin) ligands, favors the formation of grid-type rhombic and hexagonal supramolecular macrocycles over circular helicates upon coordination with zinc(II). nih.govfrontiersin.org These grid-type structures exhibit intense absorption bands corresponding to ligand-centered π-π* and metal-to-ligand charge transfer transitions. frontiersin.org

| Architecture Type | Ligand Design Principle | Metal Ion(s) | Resulting Structure | Key Finding/Function |

|---|---|---|---|---|

| Double Helicate | Bis(dipyrrin) strands | Zn(II) | Stabilized double-helical complex | Strapping the ligands enhances stability; enantiomers show chiroptical properties (Cotton effects). nih.govfrontiersin.org |

| Circular Helicate | Bis(dipyrrin) units linked at α or β positions | Metal(II) ions | Trimeric or tetrameric circular complexes | Ligands arrange in an "over and under" fashion around metal centers. nih.govfrontiersin.org |

| Grid-type Macrocycle | Rigid, ring-fused bis(dipyrrin) ligands | Zn(II) | Rhombic and hexagonal macrocycles | Rigid ligands prefer grid formation over helicates; exhibit distinct charge transfer bands. nih.govfrontiersin.org |

| Macrocyclic Trimer | Covalently linked BODIPY units | Boron (in BODIPY) | Bowl-shaped macrocycle | Accumulated B-F bonds in the cavity allow for electrostatic interaction and recognition of cationic guests. nih.govfrontiersin.org |

Self-assembled cages and frameworks based on dipyrrin units are sophisticated architectures designed for molecular recognition and encapsulation. nih.govfrontiersin.org These constructs create well-defined cavities capable of selectively binding guest molecules. nih.govnih.gov

A notable example involves the reaction of an imidazolyl-appended dipyrrin ligand with cadmium(II) ions, which can form a three-dimensional periodic network. nih.gov More discrete cage-like structures have also been achieved. For instance, Nitschke and coworkers utilized dynamic imine bond formation to construct a series of tetrahedral metal-organic cages based on BODIPY (a derivative of dipyrrin). nih.gov They employed ligands containing two aldehyde or two amine groups tethered by a BODIPY core. The self-assembly of these subcomponents with iron(II) or zinc(II) ions leads to the formation of octahedral tris(chelate) complexes through sequential Schiff base formation and metal coordination, resulting in tetrahedral cages. nih.gov

These cages exhibit remarkable functional properties. Possessing cationic metal centers, they are capable of recognizing various anions like acetate (B1210297) and halides, leading to changes in their color and fluorescence intensity. nih.gov Furthermore, they can function as reaction-based indicators for the visual recognition of amino acids. This occurs through a subcomponent exchange process where an added amine displaces the original bis(aminophenyl)BODIPY unit from the cage, resulting in a distinct optical signal due to the release of the emissive BODIPY component. nih.gov

| Cage Type | Building Blocks | Assembly Strategy | Key Features | Function |

|---|---|---|---|---|

| Tetrahedral BODIPY Cage | Linear bis(aminophenyl)BODIPYs, formylpyridine derivatives, Fe(II) or Zn(II) ions | Dynamic imine bond formation and metal coordination | Cationic metal complex moieties at vertices; defined cavity | Anion recognition (acetate, halides); reaction-based indicator for amino acids. nih.gov |

| Trigonal Prism Cage | Dipyrrin-based donor and acceptor molecules | π-π stacking and donor-acceptor interactions | Perfectly matched cavity size for specific guests | Selective encapsulation of aromatic molecules. nih.gov |

Helicates and Macrocycles Incorporating this compound Moieties [4, 6, 8, 17, 23, 26]

Polymeric Supramolecular Self-Assemblies: 1D, 2D, and 3D Coordination Polymers

Beyond discrete assemblies, this compound complexes are excellent building blocks for infinite supramolecular polymers with 1D, 2D, and 3D structures. nih.govfrontiersin.orgrsc.org These coordination polymers are formed through the spontaneous reaction between dipyrrin ligands and metal ions, creating extended, periodic networks. researchgate.netrsc.org

1D Coordination Polymers: One-dimensional chains or nanowires can be formed from dipyrrin units. For example, dipyrrin dimers, created by linking two dipyrrin units at their meso positions, can form oligomeric or polymeric 1D structures upon tetrahedral coordination with divalent metal ions. nih.gov Some 1D coordination polymers containing fluorescent BODIPY units have shown a unique dynamic equilibrium between the polymeric and the monomeric state in solution. nih.govfrontiersin.org In the solid state, heteroleptic copper(II) complexes containing a dipyrrin ligand appended with a pyridyl group can act as self-complementary building blocks, forming a 1D coordination polymer through the coordination of the pyridyl group to the copper center of an adjacent complex. rsc.org

2D and 3D Coordination Polymers: The dimensionality of the polymer can be controlled by the ligand design. Modifying dipyrrin ligands with additional coordinating groups, such as pyridyl or imidazolyl moieties, is a common strategy to build higher-dimensional networks. nih.govfrontiersin.org Due to differences in charge and denticity, the dipyrrin and the appended group can selectively coordinate to different metal ions, resulting in heterometallic 2D grid-type coordination polymers. nih.govfrontiersin.org Similarly, an imidazolyl-appended dipyrrin ligand can react with Cd(II) ions to create a 3D periodic network where the metal centers are coordinated by both the dipyrrinate ligands and the imidazolyl groups. nih.gov

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous coordination polymers with applications in gas storage, separation, and catalysis. Incorporating dipyrrin units into MOFs can imbue them with useful photophysical properties, such as luminescence. nih.govrsc.org

A key strategy for constructing dipyrrin-based MOFs involves using dipyrrin ligands that are functionalized with secondary coordinating sites, like pyridyl or phenyl-imidazolyl groups. nih.govacs.org These functionalized ligands first coordinate to a metal ion (e.g., Zn(II), Cu(II), Pd(II)) through the dipyrrin moiety to form a discrete complex, which then acts as a "metallatecton" or building block. nih.govacs.org These metallatectons self-assemble with a second type of metal ion (e.g., Cd(II)) that binds to the peripheral pyridyl or imidazolyl groups, resulting in extended, grid-type heterometallic MOFs. nih.govacs.orgrsc.org The shape of the resulting rhombic grids and their packing (stacked or interpenetrated) in the crystal are controlled by the nature of the metallatecton and solvent molecules. nih.govacs.org Interestingly, these complex MOFs can often be synthesized via a more efficient one-pot method, where the dipyrrin ligand and both metal salts are combined directly, bypassing the need to isolate the intermediate metallatecton. nih.govacs.org

The self-assembly of dipyrrin metal complexes can lead to low-dimensional nanomaterials like nanowires and nanosheets. rsc.orgtandfonline.comnih.gov These nanoarchitectures are of interest for applications in electronics and photonics. researchgate.netrsc.org

Nanosheets: Two-dimensional nanosheets composed of bis(dipyrrinato)zinc(II) complexes have been fabricated using interfacial synthesis. rsc.org A three-way dipyrrin ligand dissolved in an organic solvent (e.g., dichloromethane) and an aqueous solution of zinc(II) acetate are used. When layered, a multi-layer nanosheet forms at the liquid-liquid interface. rsc.org Alternatively, conducting the reaction at an air-liquid interface can produce single-layer or few-layer nanosheets with large domain sizes. rsc.org

Nanowires: As mentioned previously, 1D coordination polymers based on dipyrrin complexes effectively form nanowires. nih.govfrontiersin.org Research has demonstrated the synthesis of dipyrrin metal complex nanowires with helical, asymmetric structures. bohrium.com In some cases, these nanowire bundles can be exfoliated into single strands, a process that can intensify their chiroptical properties, such as circularly polarized luminescence. bohrium.com

Metal-Organic Frameworks (MOFs) Containing Dipyrrin Units

Dynamic Covalent Bond Formation in Supramolecular Constructs

Alongside metal-ligand coordination, dynamic covalent chemistry (DCC) is a powerful strategy for the self-assembly of functional supramolecular architectures. nih.govfrontiersin.orgfrontiersin.org DCC involves the use of reversible covalent reactions, which allows for "error-correction" and thermodynamic control over the formation of the most stable product. rsc.org

In the context of dipyrrin chemistry, DCC has been instrumental in the construction of complex architectures like molecular cages. nih.govfrontiersin.org A prime example is the use of dynamic imine bond formation. As described in section 6.1.2, the reaction between amine and aldehyde subcomponents tethered by a BODIPY linker in the presence of a metal ion template results in the spontaneous formation of well-defined tetrahedral cages. nih.gov The reversibility of the imine linkage is key to the assembly process, allowing the system to self-correct and yield the thermodynamically favored cage structure. nih.govmdpi.com This strategy highlights how the interplay between reversible covalent bonding and metal coordination can be harnessed to create sophisticated, functional supramolecular systems from relatively simple dipyrrin-based precursors. nih.govfrontiersin.org

Chirality and Diastereoselectivity in this compound Supramolecular Systems